molecular formula C12H10O5 B11873480 Ethyl 2-oxo-2H-1-benzopyran-4-yl carbonate CAS No. 120450-94-4

Ethyl 2-oxo-2H-1-benzopyran-4-yl carbonate

Cat. No.: B11873480
CAS No.: 120450-94-4
M. Wt: 234.20 g/mol
InChI Key: OILVXBTVNHKWGZ-UHFFFAOYSA-N
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Description

Ethyl (2-oxo-2H-chromen-4-yl) carbonate is a derivative of coumarin, a naturally occurring compound found in various plants. Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anticoagulant properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-oxo-2H-chromen-4-yl) carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarins .

Scientific Research Applications

Ethyl (2-oxo-2H-chromen-4-yl) carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-oxo-2H-chromen-4-yl) carbonate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl (2-oxo-2H-chromen-4-yl) carbonate can be compared with other coumarin derivatives, such as:

The uniqueness of ethyl (2-oxo-2H-chromen-4-yl) carbonate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .

Biological Activity

Ethyl 2-oxo-2H-1-benzopyran-4-yl carbonate, a compound belonging to the benzopyran class, has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, supported by case studies and research findings.

This compound can be synthesized through various methods, including microwave irradiation techniques that yield high purity and efficiency. For example, the synthesis involves the condensation of appropriate starting materials under controlled conditions, leading to the formation of the desired compound with specific functional groups that enhance its biological activity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in its application for therapeutic purposes, particularly in treating diseases associated with enzyme dysfunctions .

Antimicrobial Activity

Research has demonstrated that derivatives of benzopyran compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against several microbial strains. For instance, studies indicate that certain derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting limited activity against Gram-negative strains .

Table 1: Antimicrobial Activity of Ethyl 2-oxo-2H-1-benzopyran Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Derivative AS. aureus1 μg/mL
Derivative BB. subtilis2 μg/mL
Derivative CE. coliNon-inhibitory

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of benzopyran derivatives. This compound has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, derivatives were tested against lung cancer and leukemia cell lines, demonstrating significant growth inhibition percentages .

Table 2: Anticancer Activity Evaluation

Cell LineCompound TestedGrowth Inhibition (%)
A549 (Lung)Ethyl 2-oxo...70%
K562 (Leukemia)Ethyl 2-oxo...65%

Case Studies

  • Antifungal Activity : In a study evaluating antifungal properties, ethyl 2-oxo-2H-benzopyran derivatives were tested against Rhizoctonia solani. The results indicated effective inhibition at concentrations as low as 10 μg/mL, showcasing their potential as antifungal agents .
  • Cholinesterase Inhibition : A series of hybrid compounds derived from benzopyrans exhibited significant cholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. One particular derivative demonstrated a remarkable inhibition rate of 48.46% at a concentration of 50 μM .

Properties

CAS No.

120450-94-4

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

ethyl (2-oxochromen-4-yl) carbonate

InChI

InChI=1S/C12H10O5/c1-2-15-12(14)17-10-7-11(13)16-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3

InChI Key

OILVXBTVNHKWGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC(=O)OC2=CC=CC=C21

Origin of Product

United States

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